(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone
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Description
“(4-Amino-furazan-3-yl)-piperidin-1-yl-methanone” is a chemical compound with the molecular formula C8H14N6O2 . It is related to the class of furazans, which are heterocyclic compounds containing a 1,2,5-oxadiazole ring .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, 3-amino-4-cyanofurazan easily condenses with malononitrile and ethyl cyanoacetate in the presence of bases, forming polyfunctional enaminonitriles . These are precursors in the synthesis of pyrazoles and annulated derivatives of furazano .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, mass spectrometry, and X-ray structural analysis have been used to prove the structure of related compounds .Chemical Reactions Analysis
The reactivity of these compounds can significantly change depending on the substituents. For example, replacing one nitrile group with an ethoxycarbonyl group changes the reactivity of these enaminonitriles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from related compounds. For instance, the compound has a density of 1.6±0.1 g/cm3, a boiling point of 423.2±55.0 °C at 760 mmHg, and a flash point of 209.7±31.5 °C .Mechanism of Action
Target of Action
The primary target of this compound is the soluble adenylate cyclase (sAC) . This enzyme is known to catalyze the synthesis of the second messenger cAMP through the cyclization of ATP .
Mode of Action
The compound interacts with its target, the sAC, by binding to its active site . The binding induces significant conformational changes in the enzyme, which in turn affects its activity . The compound is also known to bind at both the substrate binding pocket and the allosteric site .
Biochemical Pathways
The compound affects the cAMP pathway. By interacting with sAC, it influences the production of cAMP, a crucial second messenger in many biological processes . The downstream effects of this interaction can vary depending on the specific cellular context.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its influence on cAMP production. As cAMP is involved in a wide range of cellular processes, the effects can be diverse, ranging from changes in gene expression to alterations in cellular metabolism .
Properties
IUPAC Name |
(4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O2/c9-7-6(10-14-11-7)8(13)12-4-2-1-3-5-12/h1-5H2,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHTWIYVANKCPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501329484 |
Source
|
Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
28.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24802464 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
329922-46-5 |
Source
|
Record name | (4-amino-1,2,5-oxadiazol-3-yl)-piperidin-1-ylmethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501329484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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